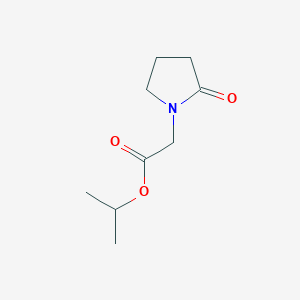

Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate

Description

BenchChem offers high-quality Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

propan-2-yl 2-(2-oxopyrrolidin-1-yl)acetate |

InChI |

InChI=1S/C9H15NO3/c1-7(2)13-9(12)6-10-5-3-4-8(10)11/h7H,3-6H2,1-2H3 |

InChI Key |

CZYUXPCSQUJSMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN1CCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological profile of Piracetam isopropyl ester

Technical Monograph & Experimental Guide

Compound Identity: Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate Class: Racetam Analog / Lipophilic Ester Prodrug CAS: 1249080-59-8 (Generic/Intermediate classification)

Part 1: Executive Summary & Chemical Rationale

This guide analyzes the pharmacological profile of Piracetam Isopropyl Ester (chemically: isopropyl 2-(2-oxopyrrolidin-1-yl)acetate). While Piracetam (2-oxo-1-pyrrolidineacetamide) is the prototypical nootropic, its clinical efficacy is often rate-limited by its high hydrophilicity (LogP ~ -1.7) and rapid renal elimination.

The Isopropyl Ester variant represents a strategic structural modification designed to enhance lipophilicity and Blood-Brain Barrier (BBB) penetration . However, this modification introduces a critical metabolic liability: susceptibility to plasma esterases. Unlike Piracetam (an amide), the Isopropyl Ester is subject to hydrolysis, potentially yielding 2-oxo-1-pyrrolidineacetic acid (the primary acid metabolite) rather than the active amide pharmacophore.

Core Pharmacological Thesis: The efficacy of Piracetam Isopropyl Ester depends on the kinetic balance between BBB transport velocity and plasma hydrolysis rate . If the compound crosses the BBB intact, it may act as a potent modulator of AMPA receptors due to increased membrane retention. If hydrolyzed peripherally, it degrades into the potentially inactive acid metabolite.

Part 2: Physicochemical & Pharmacokinetic Profile

Physicochemical Properties

The substitution of the amide group (

| Property | Piracetam (Parent) | Isopropyl Ester Analog | Impact on Pharmacology |

| Formula | Increased molecular weight; non-polar moiety added. | ||

| LogP (Octanol/Water) | -1.7 (Hydrophilic) | ~ 0.5 - 0.8 (Estimated) | Critical: Shifts from water-soluble to lipid-soluble, enhancing passive diffusion across the BBB. |

| H-Bond Donors | 1 (Amide) | 0 | Reduced polarity decreases clearance via renal filtration. |

| Topological Polar Surface Area | ~49 Ų | ~46 Ų | Favorable for CNS penetration. |

ADME (Absorption, Distribution, Metabolism, Excretion)

Absorption & Distribution

-

Mechanism: Passive transcellular diffusion.

-

Bioavailability: Predicted to be higher than Piracetam due to lipophilicity, provided it survives first-pass hepatic metabolism.

-

BBB Penetration: The isopropyl group acts as a "grease" moiety, facilitating interaction with the lipid bilayer of the BBB endothelial cells.

Metabolism (The Critical Bottleneck)

The ester bond is the metabolic weak point.

-

Plasma: Butyrylcholinesterase (BChE) and Carboxylesterases (CES) attack the ester bond.

-

Liver: High expression of CES1 rapidly hydrolyzes the ester to 2-oxo-1-pyrrolidineacetic acid and isopropanol .

-

Brain: Lower esterase activity compared to plasma/liver allows for potential accumulation of the intact ester if transport is fast enough.

Excretion

-

Metabolites: The acid metabolite is polar and rapidly excreted via urine (OAT/OCT transporters).

-

Isopropanol: Metabolized to acetone (via Alcohol Dehydrogenase), then

.[1]

Part 3: Mechanism of Action (Hypothetical)

The pharmacological activity rests on two potential pathways:

-

Direct Activity (Intact Ester): The intact ester mimics the pyrrolidone pharmacophore of Aniracetam or Nefiracetam. It likely acts as a Positive Allosteric Modulator (PAM) of AMPA receptors, preventing desensitization and enhancing LTP (Long-Term Potentiation). The isopropyl group may anchor the molecule in the synaptic membrane, increasing local concentration at the receptor site.

-

Metabolic Inactivation (Hydrolysis): If hydrolyzed to 2-oxo-1-pyrrolidineacetic acid, the compound loses the amide functionality essential for classical racetam activity, rendering it pharmacologically inert.

Visualization: Metabolic Fate & Bioactivation

Caption: Kinetic competition between peripheral hydrolysis (inactivation) and BBB transport (activation).

Part 4: Experimental Protocols

To validate the pharmacological profile, the following workflows are required. These protocols distinguish between the prodrug properties and the drug activity.[2]

Protocol A: Chemical Synthesis (Acid-Catalyzed Esterification)

Rationale: Direct synthesis from the acid precursor ensures high purity for biological testing.

-

Reagents: 2-oxo-1-pyrrolidineacetic acid (1.0 eq), Isopropanol (excess),

-Toluenesulfonic acid (catalytic), Toluene (solvent). -

Setup: Dean-Stark apparatus (to remove water and drive equilibrium).

-

Procedure:

-

Reflux the acid and catalyst in toluene/isopropanol for 12 hours.

-

Monitor water collection in Dean-Stark trap.

-

Workup: Wash with saturated

(removes unreacted acid). Dry organic layer over -

Purification: Vacuum distillation or Flash Chromatography (Ethyl Acetate/Hexane).

-

-

Validation: NMR (

,

Protocol B: In Vitro Plasma vs. Brain Stability Assay

Rationale: To determine the "Therapeutic Index of Stability"—the ratio of brain half-life to plasma half-life.

Materials:

-

Pooled Rat Plasma (heparinized).

-

Rat Brain Homogenate (20% w/v in PBS).

-

HPLC-UV/MS system.

Workflow:

-

Spiking: Add Isopropyl Ester (10

) to plasma and brain homogenate samples pre-warmed to 37°C. -

Sampling: Aliquot 100

at -

Quenching: Immediately add 300

ice-cold Acetonitrile (precipitates proteins/stops enzymes). -

Analysis: Centrifuge and inject supernatant into HPLC.

-

Calculation: Plot

vs. Time. Calculate

Success Criteria:

-

Plasma

mins (Sufficient for circulation). -

Brain

Plasma

Protocol C: In Vivo Behavioral Screening (Passive Avoidance)

Rationale: To confirm if the lipophilic modification translates to cognitive enhancement superior to Piracetam.

-

Subjects: Male Wistar rats (n=10 per group).

-

Dosing:

-

Vehicle (Saline/DMSO).

-

Piracetam (100 mg/kg, i.p. - Positive Control).

-

Isopropyl Ester (Equimolar dose, i.p.).

-

-

Task (Step-Through Passive Avoidance):

-

Training (Day 1): Animal enters dark compartment -> receives mild foot shock (0.5 mA, 2s).

-

Testing (Day 2): Measure latency to enter the dark compartment.

-

-

Data Analysis: Increased latency indicates memory retention.

Visualization: Experimental Workflow

Caption: Sequential validation pipeline from synthesis to behavioral phenotyping.

Part 5: Safety & Toxicology Considerations

-

Metabolite Toxicity:

-

Isopropanol: Released upon hydrolysis. At therapeutic doses (mg/kg range), the molar quantity of isopropanol generated is well below toxic thresholds (LD50 ~5000 mg/kg). However, chronic high-dose studies must monitor for acetone accumulation (metabolic byproduct).

-

Acid Accumulation: The accumulation of 2-oxo-1-pyrrolidineacetic acid may alter renal pH, potentially affecting the excretion of other drugs.

-

-

Excitotoxicity:

-

Like other potent AMPA modulators, excessive dosage may lower seizure thresholds. The lipophilic nature allows rapid brain saturation, necessitating careful dose-titration compared to the water-soluble parent compound.

-

References

-

Gower, A. J., et al. (1992). Piracetam analogues: A study of the structure-activity relationship for the protection against hypoxia-induced amnesia. European Journal of Pharmacology. Link

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

-

Winblad, B. (2005). Piracetam: A review of pharmacological properties and clinical uses. CNS Drug Reviews. Link

-

ChemicalBook. (2024). Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate - Product Specifications.Link

-

FDA Clinical Pharmacology. (2018). Review of Isopropyl Alcohol Metabolism and Safety.Link

-

Vernier, V. G., et al. (1988). The toxicology and pharmacology of piracetam. Archives Internationales de Pharmacodynamie et de Therapie. Link

Sources

Technical Guide: Impurity Profiling of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate

Subject: Characterization, Quantification, and Control of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate (Piracetam Isopropyl Ester). CAS: 1249080-59-8 Molecular Formula: C9H15NO3 Context: Process-Related Impurity (PRI) in Racetam Nootropics.

Executive Summary

In the synthesis of pyrrolidone-based nootropics (specifically Piracetam and its analogs), esterification byproducts represent a critical class of process-related impurities. Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate , hereafter referred to as Impurity-ISO , is the isopropyl ester analog of the active pharmaceutical ingredient (API) precursor acid.

While European Pharmacopoeia (Ph. Eur.) monographs typically focus on the ethyl ester (Impurity C), the increasing use of isopropanol (IPA) as a recrystallization solvent or reaction medium has elevated the prevalence of Impurity-ISO. This guide provides a self-validating analytical framework for detecting and controlling this impurity, adhering to ICH Q3A(R2) standards.

Chemical Architecture & Mechanism of Formation

The Origin

Impurity-ISO is formed via the acid-catalyzed esterification of 2-oxo-1-pyrrolidineacetic acid (Piracetam Impurity A) with Isopropanol . This reaction is reversible and equilibrium-driven.

-

Primary Source: Use of Isopropanol in the final purification/crystallization steps of Piracetam where residual acidic species are present.

-

Secondary Source: Transesterification of the ethyl ester (Impurity C) if IPA is used as a solvent during workup.

Reaction Pathway Visualization

The following diagram illustrates the formation pathway and the competitive hydrolysis that dictates the impurity's presence.

Caption: Figure 1. Formation mechanism of Impurity-ISO via acid-catalyzed esterification of the hydrolysis degradant.

Analytical Strategy: RP-HPLC-UV-MS

Method Development Logic

-

Column Selection: A standard C18 is required. However, to prevent pore dewetting with high aqueous content (needed to retain Piracetam), a C18-AQ (Aqua) or Polar-Embedded C18 column is superior.

-

Elution Mode: Isocratic elution often fails here because the ester elutes too late, resulting in band broadening. A Gradient is mandatory to sharpen the ester peak.

-

Detection: The pyrrolidone ring lacks strong chromophores. UV detection must be at 205-210 nm . For trace analysis (sub-0.05%), MS detection (ESI+) is recommended for confirmation.

Standardized Protocol (Self-Validating)

Instrument: HPLC/UPLC with PDA and Single Quad MS. Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm).

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the acid impurity, improving shape. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for esters. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Injection Vol | 10 - 20 µL | High volume needed due to low UV extinction coefficient. |

| Detection | UV @ 205 nm | Max absorbance for the carbonyl amide bond. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial hold for Piracetam retention. |

| 5.0 | 5 | Isocratic hold. |

| 15.0 | 60 | Ramp to elute Impurity-ISO (Lipophilic). |

| 20.0 | 60 | Wash. |

| 20.1 | 5 | Re-equilibration. |

Method Validation Workflow

The following workflow ensures the method meets ICH Q2(R1) requirements.

Caption: Figure 2. ICH Q2(R1) Validation workflow for Impurity-ISO quantification.

Regulatory & Toxicological Assessment

ICH Thresholds

Under ICH Q3A(R2), impurities in new drug substances must be controlled based on the maximum daily dose (MDD). Piracetam has a high MDD (often grams/day).

-

Reporting Threshold: 0.05% (due to high MDD > 2g).

-

Identification Threshold: 0.10%.

-

Qualification Threshold: 0.15%.

Toxicological Context (ICH M7)

Impurity-ISO is an ester of a non-mutagenic acid.

-

Structure-Activity Relationship (SAR): The isopropyl ester moiety is generally considered a "Class 5" (No structural alerts) structure under in silico mutagenicity prediction (e.g., Derek Nexus), provided it hydrolyzes to the safe parent acid.

-

Risk: Low. However, strict control is required to prevent assay balance errors in the final product.

Control Strategy (Process Engineering)

To minimize Impurity-ISO in the final API, the following Critical Process Parameters (CPPs) must be managed:

-

Solvent Swap: If Isopropanol is used for crystallization, ensure the pH is neutral (6.5–7.5). Acidic conditions + Heat + IPA = Esterification.

-

Water Content: Presence of water shifts the equilibrium back toward the acid (hydrolysis). Maintaining a specific water activity during crystallization can suppress ester formation.

-

Drying: Avoid high temperatures (>60°C) if residual IPA is present in the wet cake, as this promotes "melt-phase" esterification.

References

-

International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.). (2024). Piracetam Monograph 06/2024:1733. (Note: General reference for Racetam impurity profiles).

-

U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of Piracetam Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Piracetam, a well-known nootropic agent, undergoes metabolic transformation in biological systems to its primary acid metabolite, 2-(2-oxopyrrolidin-1-yl)acetic acid. This metabolite is a key analyte in pharmacokinetic and pharmacodynamic studies of piracetam and its derivatives. The esterification of this carboxylic acid is a fundamental chemical modification that can be employed for several purposes in drug development and analysis. Ester derivatives can exhibit altered solubility, membrane permeability, and pharmacokinetic profiles compared to the parent carboxylic acid. Furthermore, esterification is often a necessary step for analytical procedures such as gas chromatography (GC) where the volatility of the analyte is crucial.

This comprehensive guide provides detailed protocols for the synthesis of methyl and ethyl esters of 2-(2-oxopyrrolidin-1-yl)acetic acid. We will explore two primary synthetic strategies: the classic Fischer-Speier esterification and a direct alkylation approach. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the underlying chemical principles.

Chemical Structures

| Compound | Structure |

| 2-(2-oxopyrrolidin-1-yl)acetic acid |  |

| Methyl 2-(2-oxopyrrolidin-1-yl)acetate |  |

| Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |  |

Esterification Methodologies

Two robust and widely applicable methods for the esterification of 2-(2-oxopyrrolidin-1-yl)acetic acid are presented: Fischer-Speier Esterification and Direct Alkylation of 2-Pyrrolidone. The choice between these methods will depend on the available starting materials, desired scale, and equipment.

Fischer-Speier Esterification: An Acid-Catalyzed Approach

The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[2]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Figure 1: Mechanism of Fischer-Speier Esterification.

This protocol is adapted from general Fischer esterification procedures.[3]

Materials:

-

2-(2-oxopyrrolidin-1-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-oxopyrrolidin-1-yl)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO2 evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-(2-oxopyrrolidin-1-yl)acetate as a colorless to pale yellow oil.

Table 1: Reagent Quantities for Protocol 1 (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 2-(2-oxopyrrolidin-1-yl)acetic acid | 143.14 | 10.0 | 0.070 | 1.0 |

| Methanol | 32.04 | 44.8 | 1.40 | 20.0 |

| Sulfuric Acid (98%) | 98.08 | 1.37 | 0.014 | 0.2 |

Direct Alkylation of 2-Pyrrolidone: A Base-Mediated Approach

An alternative and efficient route to the esters of 2-(2-oxopyrrolidin-1-yl)acetic acid involves the direct N-alkylation of 2-pyrrolidone with a haloacetate ester. This method is particularly advantageous as it starts from the readily available 2-pyrrolidone. The reaction requires a strong base to deprotonate the weakly acidic N-H of the lactam, forming a nucleophilic pyrrolidonate anion that then displaces the halide from the haloacetate ester.[4]

Mechanism: The reaction is a classic Williamson ether synthesis-type reaction, but for the formation of an N-C bond instead of an O-C bond. A strong base, such as sodium methoxide or sodium hydride, is used to generate the pyrrolidonate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the haloacetate ester in an SN2 reaction, displacing the halide and forming the desired product.

Sources

Application Note: Preparation of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate Reference Standard

Abstract & Scope

This Application Note details the synthesis, purification, and characterization of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS: 1249080-59-8 / Analogous to Piracetam Impurities). This molecule serves as a critical Reference Standard for the quality control of Racetam-class nootropics (specifically Piracetam) where isopropanol is utilized in processing, potentially leading to the formation of this specific ester impurity.

This guide is structured to meet ICH Q3A (R2) requirements for impurity qualification, providing a robust, self-validating protocol for researchers and QC scientists.

Scientific Background & Retrosynthetic Analysis

The Target Molecule

-

Chemical Name: Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate

-

Molecular Formula:

-

Molecular Weight: 185.22 g/mol [1]

-

Structural Context: The molecule consists of a 2-pyrrolidone ring N-substituted with an acetic acid moiety, which is esterified with an isopropyl group. It is the isopropyl analog of Piracetam (the amide) and Methyl/Ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

Synthesis Strategy Selection

To produce a Reference Standard grade material (>99.5% purity), we must select a route that minimizes difficult-to-remove byproducts.

-

Route A (Alkylation): Reaction of 2-pyrrolidone with isopropyl chloroacetate using a strong base (NaH).

-

Risk: Potential for O-alkylation vs N-alkylation competition, leading to isomeric impurities that are difficult to separate.

-

-

Route B (Direct Esterification): Acid-catalyzed Fischer esterification of 2-(2-oxopyrrolidin-1-yl)acetic acid with isopropanol.

-

Risk: Equilibrium limited; requires water removal (Dean-Stark).

-

-

Route C (Acyl Chloride Activation): Conversion of 2-(2-oxopyrrolidin-1-yl)acetic acid to its acid chloride using Thionyl Chloride (

), followed by reaction with Isopropanol.-

Selected Route:Route C .

-

Rationale: This pathway drives the reaction to completion (irreversible), avoids the harsh basic conditions of alkylation, and the byproducts (

,

-

Experimental Protocol

Reagents & Materials

| Reagent | Purity | Role |

| 2-(2-oxopyrrolidin-1-yl)acetic acid | >98% | Starting Material (Piracetam Acid) |

| Thionyl Chloride ( | Reagent Grade | Chlorinating Agent |

| Isopropanol (IPA) | Anhydrous | Reactant & Solvent |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Triethylamine (TEA) | >99% | Acid Scavenger |

| Sodium Bicarbonate ( | Sat. Soln. | Quenching/Neutralization |

Step-by-Step Synthesis (Route C)

Step 1: Activation (Acid Chloride Formation)

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (with

drying tube), and a dropping funnel. Flush with Nitrogen ( -

Charge: Add 10.0 g (69.9 mmol) of 2-(2-oxopyrrolidin-1-yl)acetic acid and 50 mL of anhydrous DCM.

-

Addition: Cool to 0°C. Dropwise add 12.5 g (105 mmol) of Thionyl Chloride.

-

Reaction: Allow to warm to room temperature (RT) and reflux for 2 hours.

-

Checkpoint: Solution should become clear. Evolution of

gas indicates reaction progress.

-

-

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and excess

. Caution: Use a caustic trap for the vacuum pump.-

Intermediate: You now have the crude acid chloride (highly reactive oil). Do not isolate; proceed immediately.

-

Step 2: Esterification

-

Re-solvation: Redissolve the crude acid chloride in 30 mL anhydrous DCM.

-

Preparation: In a separate flask, mix 20 mL Isopropanol and 10 mL Triethylamine (excess base to trap HCl). Cool to 0°C.

-

Coupling: Slowly add the acid chloride solution to the Isopropanol/TEA mixture over 20 minutes, maintaining temperature <10°C.

-

Completion: Stir at RT for 4 hours.

-

Validation: Spot TLC (5% MeOH in DCM). The starting acid spot (

) should be absent; a new higher

-

Step 3: Workup & Purification

-

Quench: Pour reaction mixture into 100 mL ice-cold saturated

solution. Stir vigorously for 15 mins to hydrolyze unreacted acid chloride. -

Extraction: Extract with DCM (

mL). -

Wash: Wash combined organics with Brine (50 mL). Dry over anhydrous

. -

Concentration: Evaporate solvent to yield a pale yellow oil.

-

Final Purification:

-

The crude oil is typically ~95% pure. For Reference Standard grade:

-

Flash Chromatography: Silica Gel 60.

-

Mobile Phase: Gradient 100% DCM

5% MeOH in DCM. -

Fraction Collection: Collect the major central spot. Evaporate and dry under high vacuum (0.1 mbar) for 24 hours to remove trace Isopropanol.

-

Visual Workflow (DOT Diagram)

Figure 1: Synthesis workflow for Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate using the Acid Chloride activation route.

Analytical Characterization & Validation

To certify this material as a Reference Standard, the following data must be acquired.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

-

1H NMR Expectations:

-

1.23 (d, 6H): Isopropyl methyl groups (

-

2.0-2.4 (m, 4H): Pyrrolidone ring protons (

-

3.50 (t, 2H): Pyrrolidone

-

4.10 (s, 2H):

-

5.05 (sept, 1H): Isopropyl methine (

-

1.23 (d, 6H): Isopropyl methyl groups (

-

Interpretation: The septet at 5.05 ppm and doublet at 1.23 ppm are diagnostic for the isopropyl ester formation.

HPLC Purity Method (System Suitability)

This method separates the ester from the acid precursor and Piracetam.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | 0.05 M |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 5% B; 5-15 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm |

| Retention Time (Approx) | Acid: ~3 min; Piracetam: ~5 min; Isopropyl Ester: ~12-14 min |

HPLC Logic Diagram

Figure 2: HPLC System Suitability and Release Logic for the Reference Standard.

Handling, Stability, and Storage[2]

-

Physical State: Viscous colorless to pale yellow oil.

-

Hygroscopicity: Moderate. Esters can hydrolyze back to the acid if exposed to moisture.

-

Storage: Store at -20°C under Argon or Nitrogen atmosphere.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation.[3] Link

- European Pharmacopoeia (Ph. Eur.).Piracetam Monograph 06/2009:1733.

-

PubChem. 2-(2-Oxopyrrolidin-1-yl)acetic acid (Piracetam Acid).[4] CID 3146687.[4] Link

-

LGC Standards. Piracetam Impurity Standards Overview. (Confirming the existence of ester impurities in the Racetam family). Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

- 1. Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate [myskinrecipes.com]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chromatographic Isolation and Monitoring of Racetam Ester Derivatives

Introduction & Chemical Context

Racetams are a class of nootropic compounds sharing a 2-pyrrolidone nucleus.[1] While the final active pharmaceutical ingredients (APIs) are typically amides (e.g., Piracetam, Pramiracetam), racetam esters (such as ethyl 2-(2-oxopyrrolidin-1-yl)acetate) play a critical role as:

-

Synthetic Intermediates: Precursors undergoing ammonolysis to form the final amide.

-

Prodrugs: Lipophilic derivatives designed to cross the blood-brain barrier more efficiently before hydrolyzing to the active acid/amide.

-

Impurity Markers: Degradation products arising from alcoholysis.

The Separation Challenge

The chromatographic behavior of racetam derivatives is governed by the polarity of the side chain. The 2-pyrrolidone ring is highly polar.

-

The Ester (Target): Moderately polar (lipophilic tail).

-

The Amide (Product): Highly polar (H-bond donor/acceptor).

-

The Acid (Byproduct): Variable polarity (pH dependent), often tails on silica.

This guide provides a self-validating TLC system to resolve these three species, ensuring precise reaction monitoring and purity analysis.

Materials & Stationary Phase[1][2][3][4][5][6][7]

-

Stationary Phase: Silica Gel 60

on Aluminum or Glass backing.-

Why: The acidic nature of silica aids in retaining the basic nitrogen of the pyrrolidone ring, enhancing separation resolution.

-

-

Plate Activation: Heat at 105°C for 30 minutes prior to use to remove absorbed atmospheric water, which causes "smearing" of the ester spots.

Mobile Phase Strategies

Do not rely on a single solvent system. Use the Polarity Bracket Method to validate your specific ester.

System A: The "Ester-Specific" System (Low Polarity)

Best for: Monitoring the disappearance of starting material or isolating lipophilic ester prodrugs.

-

Composition: Toluene : Ethyl Acetate (1:1 v/v)

-

Mechanism: Toluene suppresses the ionization of the lactam, while Ethyl Acetate provides sufficient elution power.

-

Expected

:-

Racetam Ester:

-

Racetam Amide (e.g., Piracetam):

(Stays at baseline) -

2-Pyrrolidone (Starting Material):

-

System B: The "Reaction Monitor" System (Medium Polarity)

Best for: Simultaneous observation of Ester consumption and Amide formation.

-

Composition: Dichloromethane (DCM) : Methanol (9:1 v/v)

-

Mechanism: DCM solubilizes the lipophilic ester, while MeOH provides the proton-donating capability to move the polar amide active drug.

-

Expected

:-

Racetam Ester:

(Near solvent front) -

Racetam Amide:

(Distinct spot) -

Free Acid (Hydrolysis impurity):

(Often streaks)

-

System C: The "High Resolution" System (High Polarity)

Best for: Quality Control (QC) and separating complex impurity mixtures.

-

Composition: Chloroform : Methanol : Glacial Acetic Acid (16 : 4 : 0.2 v/v/v)[1][2]

-

Mechanism: The acetic acid is critical here. It suppresses the ionization of silanol groups on the plate and the free carboxylic acid impurities, sharpening the spots and preventing "tailing."

Summary of Values[1][3][4][8]

| Compound Type | Functional Group | Polarity | System A ( | System B ( | System C ( |

| Racetam Ester | -COOR | Low | 0.65 | 0.85 | 0.90 |

| Starting Material | Lactam Ring | Medium | 0.35 | 0.60 | 0.75 |

| Racetam Amide | -CONH2 | High | 0.05 | 0.45 | 0.55 |

| Free Acid | -COOH | Variable | 0.00 | 0.15 (streak) | 0.30 |

Visualization Protocols

Racetams often lack strong chromophores (conjugated

Method 1: Iodine Vapor (The Gold Standard)

-

Mechanism: Iodine reversibly intercalates into the lactam ring nitrogen, creating a charge-transfer complex.

-

Protocol:

-

Place the dried TLC plate in a closed jar containing iodine crystals.

-

Wait 2–5 minutes.

-

Result: Dark brown/yellow spots on a light background.

-

Note: Mark spots immediately with a pencil; they will fade as iodine sublimes.

-

Method 2: Dragendorff’s Reagent (Specific)

-

Mechanism: Forms an ion-pair precipitate with the tertiary amide nitrogen of the lactam ring.

-

Protocol: Spray plate with Dragendorff’s reagent (Solution of Potassium Bismuth Iodide).[3]

-

Result: Orange/Red spots on a yellow background. High specificity for the racetam core.

Method 3: UV 254 nm (Verification)

-

Limitation: Only effective if the ester chain contains an aromatic group (e.g., Nefiracetam or Phenylpiracetam intermediates). Standard aliphatic racetam esters (like Piracetam precursors) absorb weakly at 254 nm.

Experimental Workflow Diagrams

Figure 1: Reaction Monitoring Logic (Ester to Amide)

This decision tree guides the chemist through the reaction monitoring process, ensuring the correct solvent system is chosen based on the reaction stage.

Caption: Decision matrix for selecting the optimal mobile phase during the conversion of Racetam Esters to Amides.

Detailed Protocol: Synthesis Monitoring

Objective: Monitor the ammonolysis of ethyl 2-(2-oxopyrrolidin-1-yl)acetate to Piracetam.

-

Sample Prep:

-

Take 10

L of reaction mixture. -

Dilute into 500

L of Methanol (Do not use pure EtOAc; the product is insoluble). -

Reference Standard: Dissolve pure Ester and pure Piracetam in MeOH (1 mg/mL) as markers.

-

-

Spotting:

-

Spot 3 lanes: [Ref Ester] | [Co-Spot (Mix)] | [Reaction Sample].

-

Why Co-Spot? Matrix effects in the reaction mixture can shift

values. The co-spot ensures the "new" spot is actually the product and not an artifact.

-

-

Elution:

-

Use System B (DCM:MeOH 9:1).

-

Elute until the solvent front reaches 80% of the plate height.

-

-

Detection:

-

Dry plate with warm air (hairdryer) to remove MeOH (essential for Iodine staining).

-

Place in Iodine chamber for 3 mins.

-

-

Interpretation:

-

Time 0: Single spot at

0.9 (Ester). -

Time 1 hr: Two spots.

0.9 (Ester) and -

Completion: Disappearance of the

0.9 spot. -

Troubleshooting: If a streak appears at

0.1, hydrolysis has occurred (Acid byproduct). Add 1% Acetic Acid to the mobile phase to confirm.

-

References

-

Ovalles, J. F., et al. (2000).[4] "Determination of piracetam and its impurities by TLC." Journal of Pharmaceutical and Biomedical Analysis.

- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for Dragendorff reagent specificity).

- Bernthsen, A. (1980). "Textbook of Organic Chemistry: Lactam Hydrolysis Monitoring." (General reference for lactam stability).

-

European Pharmacopoeia (Ph. Eur.) . "Piracetam Monograph: Related Substances." (Source for impurity limits and acid detection).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Transesterification During Piracetam Formulation Analysis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical challenges in Piracetam formulation. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the potential, yet often overlooked, issue of transesterification of Piracetam during analytical method development and execution. Our focus will be on providing practical, field-proven insights and troubleshooting strategies to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and analysis of Piracetam.

Q1: What is the primary degradation pathway for Piracetam?

A1: The primary and well-documented degradation pathway for Piracetam is the hydrolysis of its amide bond.[1] This reaction is most significant under alkaline conditions, leading to the opening of the 2-pyrrolidinone ring.[1] Forced degradation studies have consistently shown that Piracetam is susceptible to degradation in basic solutions, while it remains relatively stable under acidic, neutral, oxidative, thermal, and photolytic stress conditions.[1][2][3][4]

Q2: What is transesterification and is it a concern for Piracetam?

A2: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of Piracetam, which is an amide, a similar reaction called alcoholysis can occur, where an alcohol reacts with the amide to form an ester. This is a type of nucleophilic acyl substitution.[5][6] While not as common as hydrolysis, it is theoretically possible, especially under certain analytical conditions. The presence of alcoholic solvents (like methanol or ethanol) in your sample preparation or mobile phase, particularly with acidic or basic catalysts, can create an environment where this reaction may occur.[7][8]

Q3: I am observing an unexpected peak in my Piracetam chromatogram. What could it be?

A3: An unexpected peak can have several origins.[9][10] It could be a co-eluting impurity from the sample, a late-eluting peak from a previous injection, a "ghost peak" from mobile phase contamination, or a degradation product.[9] Given that Piracetam's primary degradation is hydrolysis, a hydrolytic degradant is a likely candidate, especially if the sample was exposed to basic conditions.[2][3] However, if your analytical method uses an alcoholic solvent, the possibility of a transesterification artifact should also be considered.

Troubleshooting Guide: Investigating Unexpected Peaks

The appearance of extra peaks in a chromatogram is a common issue that requires systematic investigation.[10][11][12] This guide will walk you through a logical workflow to determine if an unexpected peak is a transesterification artifact.

Initial Assessment

-

Blank Injection: Inject a blank solvent (the same solvent used to dissolve the sample). If the peak is present, it may indicate contamination in your mobile phase or system.[9][12]

-

Sample Matrix without Analyte: If possible, inject a placebo formulation sample. This will help identify any peaks originating from the excipients.

-

Review Previous Injections: Check for the possibility of late-eluting peaks from prior analyses.[9]

Investigating Transesterification as a Cause

If the initial assessment does not identify the source of the extra peak, the following steps can help determine if it is a transesterification product.

Experimental Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting unexpected peaks that may be due to transesterification.

Step-by-Step Protocol for Diagnosis

-

Solvent Substitution:

-

Rationale: The most direct way to test for solvent-induced artifact formation is to replace the suspected reactive solvent with an inert one.

-

Protocol:

-

Prepare a fresh stock solution of your Piracetam standard and sample in a non-alcoholic, aprotic solvent such as acetonitrile (ACN).[13][14]

-

Ensure the chosen solvent is miscible with your mobile phase.[15]

-

Inject this new preparation.

-

Observation: If the unexpected peak is significantly reduced or disappears, it strongly suggests that the original alcoholic solvent was reacting with the Piracetam.

-

-

-

Mobile Phase Modification:

-

Rationale: If the sample solvent is not the cause, the mobile phase composition could be contributing to on-column transesterification.

-

Protocol:

-

If your current mobile phase contains methanol or ethanol, develop a similar method using acetonitrile as the organic modifier.[16]

-

For example, if you are using a methanol:water gradient, try to replicate the elution strength with an acetonitrile:water gradient.

-

Equilibrate the column thoroughly with the new mobile phase before injecting the sample (dissolved in the new mobile phase solvent).

-

Observation: Disappearance of the artifact peak with the modified mobile phase points to on-column reaction.

-

-

-

Confirmation by Mass Spectrometry (MS):

-

Rationale: Mass spectrometry provides definitive structural information.

-

Protocol:

-

If your HPLC system is connected to a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the parent peak (Piracetam) and the unexpected peak.

-

Expected Masses:

-

Observation: A mass difference corresponding to the addition of the alcohol and the loss of ammonia (-NH2 group replaced by -OR group) would be strong evidence of transesterification.

-

-

Minimizing and Preventing Transesterification

Proactive measures during method development are the most effective way to avoid analytical artifacts.

Solvent Selection

The choice of solvent for both the sample and the mobile phase is critical.

| Solvent | Suitability for Piracetam Analysis | Rationale |

| Acetonitrile | Highly Recommended | Aprotic and less reactive than alcohols. Good UV transparency and low viscosity.[14][15] |

| Water (HPLC Grade) | Highly Recommended | The primary solvent in reversed-phase HPLC. Ensure high purity.[14] |

| Methanol | Use with Caution | A protic solvent that can act as a nucleophile. Risk of transesterification, especially in the presence of acid/base.[6][19] |

| Ethanol | Not Recommended | More reactive than methanol in some cases.[20] |

| Tetrahydrofuran (THF) | Alternative | Can be used as an organic modifier, but has its own handling and stability considerations.[14] |

pH Control

While Piracetam is more stable in acidic to neutral conditions, strong acids or bases can catalyze transesterification.[7] If pH adjustment of the mobile phase is necessary, use the lowest effective concentration of the modifier.

Sample Preparation and Handling

-

Avoid Prolonged Storage: Do not store Piracetam samples in alcoholic solvents for extended periods, especially at room temperature.[20] If storage is necessary, use an aprotic solvent and store at low temperatures (2-8°C).

-

Fresh Preparations: Analyze samples as soon as possible after preparation.

Hypothetical Transesterification of Piracetam

The following diagram illustrates the potential reaction between Piracetam and an alcohol (ROH) to form an ester.

Caption: Potential transesterification of Piracetam with an alcohol.

By understanding the underlying chemistry and adopting a systematic approach to troubleshooting and method development, you can minimize the risk of transesterification and ensure the accuracy and reliability of your Piracetam formulation analysis.

References

-

Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. ARC Journals. Available at: [Link]

-

Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method. Arabian Journal of Chemistry. Available at: [Link]

-

HPLC Troubleshooting - Extra Peaks. Shimadzu UK Limited. Available at: [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Piracetam. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

-

Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC. Available at: [Link]

-

Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. Semantic Scholar. Available at: [Link]

-

HPLC Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals. SIELC Technologies. Available at: [Link]

-

Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. Available at: [Link]

-

Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. International Journal of Advanced Research in Chemical Science. Available at: [Link]

-

HPLC Determination of Piracetam in Tablets; Validation of the Method. Taylor & Francis. Available at: [Link]

-

How to Troubleshoot HPLC Extra Peaks and Contamination Like a Pro. LCGC International. Available at: [Link]

-

A Systematic Review on the Analytical Techniques for the Quantification of Piracetam. Acta Scientific. Available at: [Link]

-

EXTRA PEAKS ON HPLC CHROMATOGRAM | EXTRANEOUS PEAK | TROUBLESHOOTING. YouTube. Available at: [Link]

-

Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]

-

Acid Derivatives Important Reactions - MCAT Content. Jack Westin. Available at: [Link]

-

Write the mechanism for the acid-catalyzed reaction of an amide with an alcohol to form an ester. Pearson. Available at: [Link]

-

HPLC Determination of Piracetam in Tablets; Validation of the Method. ResearchGate. Available at: [Link]

-

Piracetam. Wikipedia. Available at: [Link]

-

PIRACETAM. Inxight Drugs. Available at: [Link]

-

Proposed guidelines for sample preparation and ESI-MS analysis of humic substances to avoid self-esterification. ResearchGate. Available at: [Link]

-

Piracetam. NIST WebBook. Available at: [Link]

-

Piracetam | C6H10N2O2 | CID 4843. PubChem - NIH. Available at: [Link]

-

Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method. ResearchGate. Available at: [Link]

-

Transesterification. Wikipedia. Available at: [Link]

-

Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]

-

Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. Available at: [Link]

-

Transesterification. Master Organic Chemistry. Available at: [Link]

-

Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Pure Synth. Available at: [Link]

-

Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

-

Reducing GC-MS Artifacts in Sample-rich Matrices. ResearchGate. Available at: [Link]

-

Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace. Available at: [Link]

-

HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

-

Estimation of piracetam in bulk and formulation using high performance thinlayer chromatography. ResearchGate. Available at: [Link]

-

Common Mistakes in Preparing Samples for Chromatography. LinkedIn. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arcjournals.org [arcjournals.org]

- 3. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Write the mechanism for the acid-catalyzed reaction of an amide w... | Study Prep in Pearson+ [pearson.com]

- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 14. pure-synth.com [pure-synth.com]

- 15. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. Piracetam [webbook.nist.gov]

- 18. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

Technical Support Center: Stability Optimization for Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate

Case Reference: IOA-STAB-GUIDE-V1 Subject: Hydrolytic Stability Profile & Troubleshooting Molecule Class: N-substituted Lactam Ester (Piracetam Analog)

Executive Summary: The Stability Landscape

Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate (henceforth IOA ) is a chemical probe structurally related to the racetam family (specifically the isopropyl ester of the Piracetam acid metabolite). Its stability is governed by two electrophilic centers: the exocyclic ester and the endocyclic lactam .

For experimental planning, adhere to these stability zones:

| pH Environment | Predicted Stability | Dominant Mechanism | Recommendation |

| pH < 3.0 | Moderate Risk | Acid-catalyzed ester hydrolysis ( | Avoid long-term storage. Analyze immediately. |

| pH 4.0 – 6.0 | Optimal | Minimal hydrolysis | Target zone for formulation & storage. |

| pH 7.0 – 7.4 | Caution | Slow base-catalyzed hydrolysis ( | Use fresh solutions (< 4h). Keep on ice. |

| pH > 8.0 | Critical Risk | Rapid saponification | Do NOT use. Immediate degradation to free acid. |

Technical Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades.

A. The Primary Failure Mode: Ester Hydrolysis

The isopropyl ester linkage is the "weak link." While the isopropyl group provides steric hindrance (making it more stable than a methyl ester), it remains vulnerable to nucleophilic attack by water (

-

Base Catalysis (Fast): At pH > 8, hydroxide ions attack the ester carbonyl carbon. This is irreversible and rapid.

-

Acid Catalysis (Slow): At pH < 3, the carbonyl oxygen is protonated, making the carbon more electrophilic. This is generally slower than base catalysis for this class of molecules.

B. The Secondary Failure Mode: Lactam Ring Opening

The 2-oxopyrrolidine ring (lactam) is significantly more robust. Ring opening to form the linear amino acid derivative (a GABA analog) typically requires harsh conditions (e.g., pH > 12 or pH < 1 with heat). If you observe ring opening, your experimental conditions are likely too aggressive for any biological assay.

Troubleshooting Guide (Q&A)

Q1: I observed a new peak in my HPLC chromatogram with a retention time earlier than IOA. What is it? Diagnosis: This is almost certainly the hydrolysis product: 2-(2-oxopyrrolidin-1-yl)acetic acid (Piracetam Acid).

-

The Chemistry: The ester (IOA) is lipophilic. The free acid is highly polar. On a Reverse Phase (C18) column, the polar acid elutes much earlier (near the void volume).

-

Solution: Check your buffer pH. If you used a bicarbonate buffer (pH ~9) or left the sample in PBS overnight at room temperature, hydrolysis occurred. Switch to an ammonium acetate buffer (pH 5.0) for analysis.

Q2: My recovery is low after liquid-liquid extraction (LLE). Diagnosis: You likely extracted into the aqueous phase due to hydrolysis or pH partitioning.

-

The Chemistry: If you adjusted the aqueous layer to pH > 7 to extract a base, you inadvertently hydrolyzed the ester. Furthermore, the free acid byproduct is water-soluble and will not partition into organic solvents like DCM or Ethyl Acetate effectively at neutral/basic pH.

-

Solution: Perform extractions at pH 5.0. Use cold solvents. Work quickly.

Q3: Can I store stock solutions in DMSO at -20°C? Diagnosis: Yes, but watch out for hygroscopicity.

-

The Chemistry: DMSO is stable, but it is hygroscopic (absorbs water from air). Water + DMSO + Room Temp = Hydrolysis over time.

-

Solution: Store in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles that introduce condensation.

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation of IOA. Use this to identify impurities based on reaction conditions.

Figure 1: Degradation pathway of IOA showing the primary ester hydrolysis and secondary lactam ring opening.

Standard Operating Procedures (SOPs)

SOP-01: pH Stability Profiling Protocol

Use this protocol to empirically determine the half-life (

Materials:

-

Buffers (100 mM): Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).

-

Internal Standard: Caffeine (stable, distinct UV profile).

-

HPLC System with UV detection (210 nm).

Procedure:

-

Stock Prep: Dissolve IOA in Acetonitrile to 10 mM.

-

Incubation: Spike stock into pre-warmed (37°C) buffers to a final conc. of 100 µM. (Keep organic solvent < 1% to avoid cosolvent effects).

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 120, 240 mins.

-

Quench: Immediately transfer 100 µL sample into 100 µL cold Acetonitrile + 0.1% Formic Acid. (The acid stabilizes the ester; the organic crashes enzymes if present, or simply stops reaction).

-

-

Analysis: Inject onto HPLC. Plot

vs. Time. -

Calculation: The slope

gives

SOP-02: Troubleshooting Decision Tree

Follow this logic flow when experimental data looks suspicious.

Figure 2: Diagnostic logic for identifying stability vs. solubility issues.

References

- IUPAC.Structure and Mechanism in Organic Chemistry. Hydrolysis of Esters. (General mechanism for and hydrolysis).

-

PubChem. 2-(2-Oxopyrrolidin-1-yl)acetic acid (Piracetam Acid).[1] Compound Summary. Available at: [Link]

- Gante, J. (1989). Aza-peptides. (Discusses stability of N-substituted lactam structures).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on ester/amide stability in pharmaceutical contexts).

Sources

Technical Support Center: Troubleshooting Peak Tailing for Pyrrolidone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common challenge in liquid chromatography: asymmetrical peak tailing observed with pyrrolidone derivatives. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Section 1: Understanding the Problem

Q1: What is peak tailing and why is it a significant problem when analyzing pyrrolidone derivatives?

In an ideal chromatographic separation, a peak should be symmetrical and Gaussian in shape.[1][2] Peak tailing is a distortion where the back half of the peak is broader than the front half.[3] This asymmetry is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[1][4] Regulatory bodies often require peak symmetry to be within a specific range, for example, 0.8 to 1.8.[5]

Peak tailing is problematic for several critical reasons:

-

Reduced Sensitivity and Inaccurate Quantification: Tailing peaks are shorter and broader than symmetrical peaks of the same area.[6] This reduced peak height can compromise the lower limit of quantification (LLOQ), making it difficult to analyze trace-level impurities or metabolites.[6] Furthermore, the gradual return to baseline makes it difficult for integration algorithms to consistently determine the peak's start and end, leading to imprecise and inaccurate area measurements.[6]

-

Compromised Resolution: The broadened tail of a major peak can obscure smaller, closely eluting peaks, such as impurities or related substances.[7][8] This prevents their accurate detection and quantification, which is a significant issue in pharmaceutical analysis where strict regulatory guidelines must be met.[6]

-

Longer Run Times: Achieving baseline resolution between a tailing peak and a subsequent peak often requires extending the chromatographic run time, which decreases sample throughput and overall laboratory efficiency.[6]

Q2: What are the primary chemical reasons pyrrolidone derivatives exhibit peak tailing in reversed-phase HPLC?

The primary cause of peak tailing for pyrrolidone derivatives—and other basic compounds—in reversed-phase chromatography is unwanted secondary interactions between the analyte and the stationary phase.[2][4][9]

Pyrrolidone derivatives are basic due to the nitrogen atom in their structure. In a typical reversed-phase separation, the main retention mechanism is the hydrophobic interaction between the analyte and the C18 (or similar) stationary phase.[4] However, a secondary, undesirable interaction often occurs:

Interaction with Surface Silanol Groups: Silica-based stationary phases, even after being bonded with C18 chains, have residual, unreacted silanol groups (Si-OH) on their surface.[10] These silanol groups are acidic and can exist in several forms: free, geminal, or associated.[10] The free silanol groups are the most acidic and, therefore, the most problematic.[10]

At mobile phase pH values above approximately 3-4, these acidic silanol groups can deprotonate to become negatively charged (Si-O⁻).[7][11] The positively charged (protonated) basic pyrrolidone derivative can then undergo a strong ionic interaction with these negative sites. This secondary retention mechanism is much stronger than the primary hydrophobic one, causing some analyte molecules to be retained longer than others, resulting in a tailing peak.[3][4]

This interaction is exacerbated by:

-

Trace Metal Contamination: Older "Type A" silica columns often contain trace metals like iron or aluminum, which increase the acidity of nearby silanol groups, worsening the tailing effect.[6][10]

-

High pH: As the mobile phase pH increases, more silanol groups become ionized, leading to stronger secondary interactions.[12]

Section 2: Core Troubleshooting Strategies - A Systematic Approach

Q3: My pyrrolidone derivative peak is tailing. Where do I start my investigation?

A systematic approach is key to efficiently diagnosing and solving the problem. Start with the simplest and most likely causes before moving to more complex solutions like changing the column. The following workflow provides a logical path for troubleshooting.

Caption: A systematic workflow for troubleshooting peak tailing.

Q4: Could my mobile phase be the cause of peak tailing? How do I optimize it?

Yes, the mobile phase is one of the most powerful tools for controlling peak shape and is often the first place to look.[13] Optimization primarily involves managing pH and considering additives.

-

pH Adjustment: This is the most critical parameter. For basic compounds like pyrrolidones, you have two main strategies:

-

Low pH (Ion-Suppression): Operate at a low pH (typically 2.5-3.0). At this pH, the acidic silanol groups are fully protonated (neutral Si-OH), preventing them from interacting ionically with the protonated basic analyte.[4][6] This is the most common and effective strategy.

-

High pH: Operate at a high pH (e.g., pH > 9). At this pH, the basic analyte is in its neutral form, which minimizes interactions with the now-ionized silanol groups.[11] This requires a pH-stable column.

-

-

Buffer Selection and Strength: Using a buffer is essential to control the mobile phase pH accurately and consistently.[2] A buffer concentration of 10-25 mM is typically sufficient. For low pH work, phosphate or formate buffers are common.

-

Mobile Phase Additives (Competing Bases): Historically, additives like triethylamine (TEA) were added to the mobile phase.[7] TEA, being a base, competes with the analyte for the active silanol sites, effectively masking them.[14] However, with the advent of modern high-purity columns, the need for TEA has significantly decreased.[7][15] It can also shorten column lifetime and is not ideal for mass spectrometry.

Q5: How does mobile phase pH specifically affect the peak shape of basic compounds like pyrrolidones?

The pH of the mobile phase dictates the ionization state of both the pyrrolidone derivative (a base) and the residual silanol groups on the silica surface (an acid).

Caption: Analyte-silanol interactions at different mobile phase pH values.

-

At Low pH (Ion-Suppression): The silanol groups are neutral (Si-OH), while the basic pyrrolidone is protonated (positively charged). The lack of negatively charged sites on the silica surface minimizes the strong secondary ionic interactions, leading to symmetrical peaks.[4][6][14]

-

At Mid pH: The silanol groups become deprotonated (Si-O⁻) while the pyrrolidone is still protonated. This creates a strong electrostatic attraction, the root cause of peak tailing.[16]

-

At High pH: The pyrrolidone is deprotonated (neutral), while the silanols are fully ionized (Si-O⁻). With a neutral analyte, the strong ionic interaction is eliminated, again resulting in good peak shape. This approach requires a column specifically designed for high pH stability.

Q6: I still see tailing after optimizing the mobile phase. What's next?

If mobile phase optimization doesn't resolve the issue, your column is the next logical component to investigate. Column-related issues can stem from its chemistry, age, or physical condition.[9]

Q7: How do I choose the right column to minimize tailing for pyrrolidone derivatives?

Modern column technology offers excellent solutions for analyzing basic compounds.[7]

-

Use High-Purity, Type B Silica Columns: Unlike older Type A silica, modern Type B silica is manufactured to have very low levels of trace metal contaminants.[10] This results in less acidic and more homogenous silanol groups, significantly reducing the potential for strong secondary interactions.[10][15]

-

Select End-Capped Columns: End-capping is a chemical process that converts a large portion of residual silanol groups into less polar, non-interactive groups.[3][4] This "shields" the analyte from the active sites, dramatically improving peak shape for basic compounds.[4]

-

Consider Hybrid Particle or Polymer-Based Columns:

-

Hybrid Silica: These columns incorporate both silica and organosiloxane materials, offering improved pH stability (often from pH 1-12) and reduced silanol activity.[6]

-

Polymer-Based: Columns packed with organic polymers eliminate the issue of silanol groups altogether, providing excellent peak shape for basic compounds, though they may offer different selectivity compared to silica-based phases.[6][15]

-

| Column Technology | Key Feature | Advantage for Pyrrolidone Derivatives |

| Type A Silica (Older) | High metal content, active silanols | Prone to severe peak tailing; not recommended.[6][10] |

| Type B Silica (Modern) | High purity, low metal content | Significantly reduced silanol activity and better peak shape.[10] |

| End-Capped | Residual silanols are chemically blocked | Drastically minimizes secondary ionic interactions.[3][4] |

| Hybrid Particle | Silica-organic hybrid material | Wide pH stability, allowing for high-pH methods.[6][7] |

| Polymer-Based | No silica support | Completely eliminates silanol interactions.[6][15] |

Q8: Could my sample preparation or injection parameters be the issue?

Absolutely. Even with the perfect column and mobile phase, issues with your sample or injection can cause peak distortion.

-

Sample Solvent Mismatch: This is a common problem, especially in UHPLC.[17][18] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion and broadening.[9][19] The analyte band essentially gets flushed through the start of the column in an uncontrolled manner. Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9][17]

-

Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a specific type of "overload" tailing.[2][3][9] Solution: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[3][8] Consider using a column with a larger diameter or higher capacity if you cannot dilute the sample.[3]

-

Physical Column Issues: A void at the head of the column or a blocked inlet frit can disrupt the sample flow path, causing peak tailing or splitting.[2][3] This can happen over time as the packed bed settles. Solution: First, try reversing and flushing the column with a strong solvent. If this doesn't work, the column likely needs to be replaced.[3] Using guard columns and in-line filters can help extend column lifetime.[2]

Section 3: Protocols & Data

Protocol 1: Step-by-Step Mobile Phase Preparation for Ion-Suppression

This protocol details the preparation of a common mobile phase (pH 2.8 phosphate buffer and acetonitrile) used to suppress silanol interactions.

-

Prepare the Aqueous Buffer:

-

Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

-

Stir until fully dissolved.

-

Calibrate your pH meter with certified standards.

-

Adjust the pH of the solution to 2.8 using phosphoric acid (H₃PO₄). Crucially, always perform pH adjustments on the aqueous portion before adding any organic solvent. [11]

-

Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

-

-

Prepare the Final Mobile Phase:

-

Measure the desired volumes of the filtered aqueous buffer and HPLC-grade acetonitrile. For example, for a 70:30 (v/v) mobile phase, mix 700 mL of buffer with 300 mL of acetonitrile.

-

Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing.

-

-

System Equilibration:

-

Flush the HPLC system, including the pump, lines, and injector, with the new mobile phase.

-

Equilibrate the column with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved.

-

Protocol 2: Column Flushing and Equilibration Procedure

Regular maintenance can prevent contamination buildup and extend column life.

-

Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

-

Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffer salts.

-

Organic Wash: Flush with 20 column volumes of a strong, miscible organic solvent like isopropanol or methanol to remove strongly retained organic compounds.

-

Storage: For short-term storage, use the mobile phase organic/aqueous mixture. For long-term storage, consult the manufacturer's guidelines, which typically recommend a high concentration of organic solvent (e.g., 100% acetonitrile or methanol).

-

Re-equilibration: Before next use, flush with the mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.

Section 4: Frequently Asked Questions (FAQs)

Q: What are "extra-column effects" and can they cause peak tailing? A: Extra-column effects refer to any peak broadening or distortion that occurs outside of the column itself.[9][16] This can be caused by using tubing with an excessively large internal diameter or length, or by poorly made connections between the injector, column, and detector.[9][20] These issues create dead volume where the sample can diffuse and mix, leading to tailing.[20]

Q: When should I consider replacing my column? A: You should consider replacement if you observe persistent peak tailing, splitting, or broadening that cannot be resolved by changing the mobile phase or flushing the column. Other signs include a significant drop in backpressure (suggesting a void) or a sudden increase in backpressure (suggesting a blockage).[2]

Q: What is an acceptable USP tailing factor? A: While a perfect peak has a tailing factor of 1.0, a value up to 1.5 is often acceptable for many assays.[4] However, for high-precision quantitative analysis, it is best to aim for a tailing factor as close to 1.0 as possible, typically below 1.2.

References

- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).

- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC North America.

- Effects of Sample Solvents on Peak Shape - Shimadzu.

- An Introduction to Peak Tailing, Fronting and Splitting in Chrom

- How to Get Rid of Peak Tailing in Chrom

- Why Do Peaks Tail?

- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor

- Peak Tailing in HPLC - Element Lab Solutions.

- Common Causes Of Peak Tailing in Chrom

- Why Do Peaks Tail? - LC Troubleshooting Bible.

- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems - Shimadzu.

- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. (2023, December 29).

- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23).

- Sample Diluent Effects in HPLC - Element Lab Solutions. (2017, September 20).

- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006, June 30).

- Overcoming peak tailing of basic analytes in silica type a st

- Abnormal Peak Shapes - Shimadzu (Europe).

- Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023, November 7).

- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).

- HPLC Peak Tailing - Axion Labs. (2022, February 15).

- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters Corpor

- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.

- The Importance of Mobile Phase pH in Chromatographic Separ

- Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).

- Control pH During Method Development for Better Chrom

- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - ACD/Labs. (2023, September 19).

- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)

- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column - SIELC Technologies.

- Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025, December 1).

- Analysis of 2-Pyrrolidone - GL Sciences.

Sources

- 1. waters.com [waters.com]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. acdlabs.com [acdlabs.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mastelf.com [mastelf.com]

- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 15. lctsbible.com [lctsbible.com]

- 16. chromtech.com [chromtech.com]

- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. lcms.cz [lcms.cz]

- 19. Abnormal Peak Shapes : Shimadzu (Europe) [shimadzu.eu]

- 20. HPLC Peak Tailing - Axion Labs [axionlabs.com]

Technical Support Center: Purification of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate

Ticket ID: #PUR-ISO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Isolation & Purification Protocols for Racetam Intermediates

Executive Summary

You are encountering challenges in the purification of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS: 1249080-59-8). This compound, structurally related to the Nootropic family (Piracetam analogs), presents a specific set of purification difficulties due to its high boiling point , thermal sensitivity , and hydrolytic instability of the isopropyl ester.

This guide moves beyond standard textbook procedures. It treats the purification process as a logic gate system , where specific physicochemical properties drive every separation decision.

Module 1: Physicochemical Profiling & Separation Logic

To purify this molecule, you must exploit the differences in solubility and volatility between the product and its impurities.

Table 1: Critical Component Properties

| Component | Role | State | Solubility (Water) | Solubility (DCM/EtOAc) | Critical Risk |

| Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate | Target Product | Viscous Oil / Low MP Solid | Low to Moderate | High | Hydrolysis to acid; Thermal degradation. |

| 2-Pyrrolidone | Starting Material | Liquid / Solid (MP 25°C) | Very High | High | Co-distills with product; Hard to remove if organic phase is too polar. |

| Isopropyl Chloro/Bromoacetate | Reagent | Liquid | Low | High | Lachrymator; Toxic. |

| 2-(2-oxopyrrolidin-1-yl)acetic acid | Byproduct | Solid | Moderate (pH dependent) | Low (if ionized) | Forms if workup is too basic/acidic. |

The Separation Strategy (DOT Diagram)

The following flowchart illustrates the decision matrix for purification based on the crude mixture's profile.

Figure 1: Purification Decision Matrix. Note the critical decision point regarding 2-pyrrolidone removal, which dictates the wash strategy.

Module 2: Step-by-Step Troubleshooting Protocols

Scenario A: "I have a persistent emulsion during extraction."

The Cause: 2-Pyrrolidone is a lactam with surfactant-like properties. When mixed with water and chlorinated solvents, it stabilizes emulsions. The Fix: The "Salting Out" Protocol.

-

Saturate the Aqueous Phase: Do not use pure water for washes. Use fully saturated Brine (NaCl). The ionic strength forces the organic product out of the water and breaks the emulsion.

-

Filtration: If solid particulates (mineral salts like NaBr/NaCl from the reaction) are present, filter the entire biphasic mixture through a Celite pad before attempting phase separation.

-

Solvent Switch: If using Dichloromethane (DCM) causes emulsions, switch to Ethyl Acetate (EtOAc). EtOAc separates faster from water in lactam systems.

Scenario B: "My product yield is low, and I see a new spot on TLC (Baseline)."

The Cause: Hydrolysis.[1] The isopropyl ester is sterically bulkier than a methyl ester, but it is still susceptible to hydrolysis if the quench is too basic (pH > 10) or too acidic (pH < 3) for prolonged periods. The Fix: Buffered Quench.

-

Temperature Control: Perform the quench at 0°C .

-

pH Management: Instead of quenching with strong acid/base, use a saturated solution of Ammonium Chloride (NH₄Cl) . This buffers the solution to ~pH 5-6, which is safe for the ester but sufficient to protonate any alkoxides.

-

Speed: Minimize the time the product spends in contact with water. Extract immediately.

Scenario C: "I cannot remove the unreacted 2-pyrrolidone."

The Cause: 2-Pyrrolidone has a high boiling point (285°C) and co-distills with the product. The Fix: The "Acid Wash" Trick (Use with Caution).

-

Theory: 2-Pyrrolidone is a weak base. It can be protonated, but its pKa is low. However, its water solubility is vastly superior to the isopropyl ester.

-

Protocol:

-

Dissolve crude oil in 10 volumes of Toluene (Toluene is better than DCM here as pyrrolidone is less soluble in it).

-

Wash 3x with 5% aqueous NaCl .

-